molecular formula C19H30N2O2 B4057793 1-[2-(4-tert-butylphenoxy)propanoyl]-4-ethylpiperazine

1-[2-(4-tert-butylphenoxy)propanoyl]-4-ethylpiperazine

Cat. No. B4057793
M. Wt: 318.5 g/mol
InChI Key: HANXEDWDHMPAGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-tert-butylphenoxy)propanoyl]-4-ethylpiperazine, also known as TIPP, is a synthetic compound that belongs to the family of piperazine derivatives. It was first synthesized in the 1990s and has been extensively studied for its potential use in various scientific research applications. TIPP has several unique properties, including high selectivity and potency, which make it a valuable tool for investigating the mechanisms of various biological processes.

Scientific Research Applications

Degradation of Environmental Contaminants

Research has shown that the tert-butyl group can influence the reactivity of molecules in environmental degradation processes. For example, in the study of chlorotriazine pesticides degradation by sulfate radicals, the tert-butyl group's presence does not significantly affect the reaction rate, suggesting its potential utility in designing environmental remediation agents with optimized reactivity profiles (Lutze et al., 2015).

Biomedical Applications

Phenylpiperazine derivatives, related to 1-[2-(4-tert-butylphenoxy)propanoyl]-4-ethylpiperazine, have been studied for their antidepressant and anxiolytic effects, indicating the potential of such compounds in therapeutic applications (Pytka et al., 2015). This highlights the importance of structural components in determining biological activity, offering insights into drug design and development.

Material Science and Catalysis

The study of silica-bonded N-propylpiperazine sodium n-propionate for the synthesis of 4H-pyran derivatives demonstrates the utility of piperazine-based catalysts in facilitating chemical reactions, emphasizing the relevance of such compounds in material science and catalysis research (Niknam et al., 2013). These findings suggest the potential for using similar compounds in diverse catalytic applications.

Environmental Bioremediation

The application of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A using a reverse micelles system showcases the potential of enzymes in the degradation of environmental pollutants (Chhaya & Gupte, 2013). This research underscores the significance of molecular design in enhancing the efficiency of bioremediation processes.

properties

IUPAC Name

2-(4-tert-butylphenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-6-20-11-13-21(14-12-20)18(22)15(2)23-17-9-7-16(8-10-17)19(3,4)5/h7-10,15H,6,11-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANXEDWDHMPAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C(C)OC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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